molecular formula C17H17FN6O B2379524 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 941875-33-8

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No.: B2379524
CAS No.: 941875-33-8
M. Wt: 340.362
InChI Key: HCXZYCWKMAQIKR-UHFFFAOYSA-N
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Description

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole to the Phenyl Group: The tetrazole ring is then attached to the 3,4-dimethylphenyl group through a suitable linker, often involving a methylation reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the tetrazole-substituted phenyl compound with 4-fluorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea or tetrazole moieties.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring and urea linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-chlorophenyl)urea
  • 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-bromophenyl)urea
  • 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methylphenyl)urea

Uniqueness

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-11-3-8-15(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H2,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZYCWKMAQIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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